2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
Description
This compound features a fused [1,2,4]triazolo[3,4-b][1,3]thiazine core linked to a 2-bromobenzamide moiety. The triazolo-thiazine system is a bicyclic heterocycle combining triazole and thiazine rings, which confers unique electronic and steric properties. The bromine atom at the 2-position of the benzamide group enhances electrophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
2-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-9-5-2-1-4-8(9)10(18)14-11-15-16-12-17(11)6-3-7-19-12/h1-2,4-5H,3,6-7H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBBKNBUXUVZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and ortho esters under acidic conditions.
Formation of the Thiadiazine Ring: The thiadiazine ring is usually synthesized by reacting triazole intermediates with sulfur-containing reagents.
Coupling with Benzamide: The final step involves coupling the brominated triazolothiadiazine with benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling steps using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against breast cancer cells by inhibiting enzymes like PARP-1 and EGFR.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It acts as an inhibitor for various enzymes, including carbonic anhydrase and cholinesterase, which are targets for treating diseases like glaucoma and Alzheimer’s.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. For instance, as an anticancer agent, it inhibits PARP-1, an enzyme involved in DNA repair, thereby inducing apoptosis in cancer cells. It also inhibits EGFR, a receptor involved in cell proliferation, leading to reduced tumor growth . The molecular targets and pathways involved include the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes like Bcl-2 .
Comparison with Similar Compounds
Key Comparative Data
Critical Analysis of Substituent Effects
- Bromine vs. Methoxy : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity and binding to nucleophilic enzyme residues, whereas methoxy groups improve solubility but reduce electrophilicity .
- Triazolo-Thiazine vs. Thiadiazole : The thiazine ring’s partial saturation may confer greater conformational adaptability than rigid thiadiazole systems, influencing target selectivity .
- Synthetic Flexibility : Bromine’s presence allows further functionalization (e.g., cross-coupling), as seen in ’s Suzuki reactions, offering pathways to diversify the target compound .
Biological Activity
2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a synthetic compound with the CAS number 946300-27-2. It belongs to a class of compounds that have garnered interest for their potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C₁₂H₁₁BrN₄OS
- Molecular Weight : 339.21 g/mol
- Structure : The compound features a bromine atom and a thiazole ring fused with a triazole structure, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazole-thiazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation . For example, inhibitors targeting bromodomains have shown promise in modulating gene expression related to oncogenesis.
The biological activity of this compound likely involves:
- Targeting Specific Enzymes : Interacting with enzymes critical for cellular processes.
- Modulating Signaling Pathways : Affecting pathways involved in cell proliferation and survival.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
